molecular formula C23H18N2O4S2 B11636686 (5Z)-1-(4-ethoxyphenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-1-(4-ethoxyphenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11636686
M. Wt: 450.5 g/mol
InChI Key: LAECDPDUSBMBOV-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-1-(4-ETHOXYPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule characterized by its unique structure, which includes an ethoxyphenyl group, a phenylsulfanyl furan moiety, and a diazinane dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-ETHOXYPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting with the preparation of the individual components. The ethoxyphenyl group can be introduced through an ethylation reaction, while the phenylsulfanyl furan moiety can be synthesized via a thiolation reaction. The final assembly of the compound involves a condensation reaction under controlled conditions to ensure the correct configuration and stability of the diazinane dione core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for the synthesis of the individual components and their subsequent assembly.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(4-ETHOXYPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The diazinane dione core can be reduced to form the corresponding dihydro derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the diazinane dione core can produce dihydro derivatives.

Scientific Research Applications

(5Z)-1-(4-ETHOXYPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-ETHOXYPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

(5Z)-1-(4-ETHOXYPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: can be compared with other similar compounds, such as:

The uniqueness of (5Z)-1-(4-ETHOXYPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Properties

Molecular Formula

C23H18N2O4S2

Molecular Weight

450.5 g/mol

IUPAC Name

(5Z)-1-(4-ethoxyphenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H18N2O4S2/c1-2-28-16-10-8-15(9-11-16)25-22(27)19(21(26)24-23(25)30)14-17-12-13-20(29-17)31-18-6-4-3-5-7-18/h3-14H,2H2,1H3,(H,24,26,30)/b19-14-

InChI Key

LAECDPDUSBMBOV-RGEXLXHISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)SC4=CC=CC=C4)/C(=O)NC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)SC4=CC=CC=C4)C(=O)NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.